molecular formula C8H16O B3425148 (4-Methylcyclohexyl)methanol CAS No. 3937-49-3

(4-Methylcyclohexyl)methanol

Cat. No.: B3425148
CAS No.: 3937-49-3
M. Wt: 128.21 g/mol
InChI Key: OSINZLLLLCUKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

(4-Methylcyclohexyl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(4-Methylcyclohexyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)methanol involves its role as a hydrotrope. It solubilizes hydrophobic substances in aqueous environments, alters membrane dynamics, and affects metal homeostasis . This compound interacts with hydrophobic regions of molecules, increasing their solubility in water.

Comparison with Similar Compounds

(4-Methylcyclohexyl)methanol can be compared with other similar compounds such as:

This compound is unique due to its specific structural configuration and its applications in various fields, particularly in industrial processes like froth flotation .

Properties

IUPAC Name

(4-methylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSINZLLLLCUKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041813, DTXSID80274141, DTXSID40274142
Record name 4-Methylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans-4-Methylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cis-4-Methylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid with nearly no odor; [HSDB]
Record name Cyclohexanemethanol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylcyclohexanemethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21868
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/
Record name 4-Methylcyclohexanemethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/
Record name 4-Methylcyclohexanemethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9074 g/cu cm at 20 °C
Record name 4-Methylcyclohexanemethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.05 [mmHg]
Record name 4-Methylcyclohexanemethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21868
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Clear, colorless liquid

CAS No.

34885-03-5, 3937-48-2, 3937-49-3
Record name 4-Methylcyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34885-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylcyclohexanemethanol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylcyclohexanemethanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylcyclohexanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans-4-Methylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cis-4-Methylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLCYCLOHEXANEMETHANOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-METHYLCYCLOHEXANEMETHANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TEH6BZ70K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methylcyclohexanemethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylcyclohexyl)methanol
Reactant of Route 2
(4-Methylcyclohexyl)methanol
Reactant of Route 3
(4-Methylcyclohexyl)methanol
Reactant of Route 4
(4-Methylcyclohexyl)methanol
Reactant of Route 5
(4-Methylcyclohexyl)methanol
Reactant of Route 6
(4-Methylcyclohexyl)methanol
Customer
Q & A

Q1: What are the key physicochemical differences between the cis and trans isomers of (4-methylcyclohexyl)methanol?

A1: The cis and trans isomers of this compound, often referred to as 4-MCHM, exhibit different partitioning behaviors. The cis isomer has a lower octanol-water partition coefficient (KOW) of 225 compared to the trans isomer's KOW of 291. [] This difference in KOW translates to the cis isomer being more soluble in water and less readily adsorbed to activated carbon than the trans isomer. [, ] These differences arise from the distinct three-dimensional structures and dipole moments of the isomers. Computational studies reveal that the cis isomer possesses a larger solvated dipole moment than the trans isomer at the MP2 aug-cc-pwCVDZ SMD level of theory. []

Q2: Why is understanding the partitioning behavior of 4-MCHM isomers important in the context of an environmental spill?

A2: The differential partitioning properties of cis- and trans-4-MCHM significantly influence their fate and transport in the environment. [] Following a spill, the more water-soluble cis isomer is likely to be transported further in the water column, while the trans isomer, with its higher affinity for organic matter, might accumulate in sediments. These differences necessitate distinct approaches for monitoring and remediation strategies tailored to each isomer's behavior.

Q3: Beyond 4-MCHM, what other chemicals are relevant in the context of the 2014 Elk River spill, and how do their properties impact exposure assessment?

A3: The 2014 Elk River spill involved a mixture of chemicals, with trans-methyl-4-methylcyclohexanecarboxylate (trans-MMCHC) being particularly noteworthy. Despite its low concentration (0.3%) in the spill, trans-MMCHC significantly contributed to the odor due to its high Henry's Law Constant (2.23 × 10⁻² at 40 °C) and low odor threshold concentration (OTC) of 0.02 ppb-v in the air. [] This highlights the importance of considering the specific properties of all chemical components in a mixture when assessing human exposure and potential health risks.

Q4: What analytical techniques have been employed to study 4-MCHM in environmental samples?

A4: Researchers have employed heated purge-and-trap gas chromatography/mass spectrometry (GC/MS) to determine the concentration of this compound isomers in water samples. [] This technique allows for the separation and quantification of both cis- and trans-4-MCHM, providing valuable data for understanding their individual distributions and concentrations in contaminated water sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.